Product packaging for 10-Oxaaminopterin(Cat. No.:CAS No. 57963-55-0)

10-Oxaaminopterin

Cat. No.: B13407698
CAS No.: 57963-55-0
M. Wt: 441.4 g/mol
InChI Key: OXQRBFXBEFIQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Oxaaminopterin is a chemical compound with the molecular formula C19H19N7O6 and is a derivative of the classic antifolate aminopterin . As a structural analog of folic acid, its primary known research value lies in its function as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts the cellular synthesis of DNA and RNA, which can halt the proliferation of rapidly dividing cells. This mechanism makes it a compound of significant interest in foundational oncology research, particularly for studying the pathways of cell growth and for the initial development of antineoplastic agents . The compound is offered For Research Use Only (RUO). RUO products are specialized reagents exclusively tailored for laboratory research, such as basic research, pharmaceutical discovery, and the development of new diagnostic assays . They are not subject to the rigorous evaluation for accuracy, specificity, and reproducibility that is required for in vitro diagnostic (IVD) medical devices . This product is strictly intended for use by experienced scientists in controlled laboratory settings. It is not intended for use in the diagnosis, prevention, or treatment of any disease or health condition in humans or animals, and it must not be administered to humans . Researchers are responsible for ensuring all applicable regulations and institutional guidelines are followed during the use of this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B13407698 10-Oxaaminopterin CAS No. 57963-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57963-55-0

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26)

InChI Key

OXQRBFXBEFIQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

Synthetic Methodologies for 10 Oxaaminopterin and Its Analogues

Initial Synthetic Pathways for 10-Oxafolic Acid and 10-Oxaaminopterin

The foundational synthesis of 10-oxafolic acid and this compound was achieved through a multi-step process that laid the groundwork for future analogue development. nih.gov This unambiguous synthetic route was crucial in confirming the structure and activity of these novel folate analogues.

The synthesis commences with commercially available and relatively simple starting materials. nih.gov The selection of these initial compounds is critical for the construction of the complex pteridine (B1203161) ring system and the modified side chain.

A pivotal early step involves the reaction between a bromo ketone and a nucleophile to form a key ether linkage, which ultimately becomes the 10-oxa bridge in the final molecule. nih.gov The aminoacetonyl oxime, derived from the hydrazinolysis of an intermediate, serves as a common precursor for both 10-oxafolic acid and this compound. nih.gov

Table 1: Key Starting Materials and Intermediates

Compound Name Role in Synthesis Reference
Methyl p-hydroxybenzoate Starting material for the aromatic portion. nih.gov
n-(2,3-epoxypropyl)phthalimide Starting material for the side chain. nih.gov
Bromo ketone 3 Intermediate for ether linkage formation. nih.gov
Nucleophile 4 Reactant with bromo ketone 3. nih.gov
Aminoacetonyl oxime 7 Common intermediate for both target compounds. nih.gov

The synthesis of this compound is characterized by several unique and efficient chemical transformations.

One of the most distinctive features is the use of cesium bicarbonate as a co-reactant in the nucleophilic displacement reaction. nih.gov This choice was found to be uniquely effective for this specific transformation. Cesium bicarbonate can also be used as a base in various other organic reactions, such as in the synthesis of 5-phenylthiazolamines and in palladium-catalyzed hydroxycarbonylation of aryl halides. sigmaaldrich.com

Another critical step involves the reduction of specific intermediates using sodium hydrosulfite (also known as sodium dithionite) in an aqueous dimethylformamide (DMF) solution. nih.govthegoodscentscompany.com This method efficiently converts nitro groups to amino groups, a crucial step for the subsequent cyclization to form the pteridine ring, without the need for catalytic hydrogenation. nih.gov Sodium hydrosulfite is a versatile reducing agent used in various applications, including the reduction of organic carbonyls and the removal of oxygen from gas streams. wikipedia.org

The deprotection of carbonyl groups is effectively achieved using a mixture of trifluoroacetic acid (TFA) and hydrochloric acid (HCl). nih.gov Subsequent cyclizations, oxidations, and hydrolysis steps are carried out to form the pteroate analogues, which are then coupled with glutamic acid to yield the final products. nih.gov

Advancements in Synthetic Approaches for this compound Derivatives

Research has continued to explore more efficient and versatile synthetic routes for this compound and its derivatives. These advancements often focus on creating analogues with modified structures to explore structure-activity relationships. For instance, the synthesis of 8-deaza-10-oxaaminopterin has been reported, highlighting the modularity of the synthetic strategies. molaid.comdatapdf.com

Pteroic acid, which is folic acid without the glutamyl group, has been identified as a convenient starting material for synthesizing various folate derivatives, including those that can be conjugated to other molecules for targeted therapies. google.comgoogle.com The development of methods to handle the poor solubility of pteroic acid, such as protection with 2-(trimethylsilyl)ethanol, has been a significant step forward. google.com

Strategies for Isomeric Control in Synthesis

The synthesis of complex molecules like this compound often raises the challenge of controlling isomerism. While the initial synthesis of this compound was described as unambiguous, the development of synthetic methods for its analogues, such as 10-deazaminopterin, has explicitly addressed the need for scalable and controlled synthesis. nih.govnih.gov

Strategies for achieving isomeric control can involve kinetically controlled reactions, where reaction conditions are manipulated to favor the formation of one isomer over another. rsc.orgnih.govnih.gov This can be achieved by coupling reactions where the desired major product forms faster, and any minor, undesired product is selectively depleted in a subsequent reaction. rsc.org Such precise control is crucial for producing a single, desired isomer, which is often essential for therapeutic applications.

Preclinical Pharmacological Investigations of 10 Oxaaminopterin

Molecular Mechanism of Action as a Folate Antagonist

10-Oxaaminopterin exerts its effects by acting as a folate antagonist, primarily by inhibiting key enzymes in folate metabolism. This interference disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to the cessation of cellular proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

The principal target of this compound is Dihydrofolate Reductase (DHFR), an enzyme pivotal for maintaining the intracellular pool of tetrahydrofolate, the active form of folic acid. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By potently inhibiting DHFR, this compound depletes the cellular supply of THF, thereby halting DNA synthesis and repair, and inducing cell death. frontiersin.org

Research has shown that this compound is a powerful inhibitor of DHFR. nih.gov Its inhibitory activity has been found to be comparable to that of methotrexate (B535133), a widely used chemotherapeutic agent, when tested against DHFR from Lactobacillus casei. nih.gov While specific kinetic values such as IC50 (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%) and Ki (the inhibition constant) are crucial for a precise quantitative comparison, the available literature emphasizes this comparable potency. For context, analogues of 10-deazaaminopterin (B1664510) have demonstrated equivalence to aminopterin (B17811) and slightly greater potency than methotrexate as inhibitors of L1210 cell DHFR. It is important to note that the substitution at the 10-position significantly influences the molecule's interaction with the enzyme.

CompoundComparative DHFR Inhibition
This compound Activity comparable to Methotrexate nih.gov
Methotrexate Standard potent DHFR inhibitor
Aminopterin Potent DHFR inhibitor

This table provides a qualitative comparison based on available research. Specific IC50 or Ki values for a direct comparison under identical conditions were not available in the reviewed literature.

The potency of this compound is underscored by its strong binding to the DHFR enzyme. This high-affinity interaction effectively blocks the binding of the natural substrate, dihydrofolate. The structural design of this compound, where the 10-amino group is replaced by an oxygen atom, is a critical determinant of its inhibitory capacity. nih.gov In contrast, the 4-hydroxy analogue of this compound does not exhibit inhibitory activity against DHFR, highlighting the specificity of the molecular interactions required for potent inhibition. nih.gov

Impact on Folylpolyglutamate Synthetase (FPGS) Activity

Folylpolyglutamate Synthetase (FPGS) is another crucial enzyme in folate metabolism. It catalyzes the addition of glutamate (B1630785) residues to intracellular folates and antifolates. This process, known as polyglutamylation, is essential for the intracellular retention of these compounds and can enhance their inhibitory activity against other folate-dependent enzymes. While the effect of many antifolates on FPGS has been studied, specific data detailing the direct impact of this compound on FPGS activity is not extensively available in the reviewed scientific literature. For some aminopterin analogues, structural modifications have been shown to impact their potential as substrates or inhibitors of FPGS. nih.gov However, without specific studies on this compound, its direct interaction with FPGS remains an area for further investigation.

Effects on De Novo Purine (B94841) and Pyrimidine Biosynthesis Pathways

The inhibition of DHFR by this compound has profound downstream effects on the de novo biosynthesis of purines and pyrimidines. Tetrahydrofolate derivatives are essential one-carbon donors in two critical steps of the de novo purine synthesis pathway. basicmedicalkey.com They are also required for the synthesis of thymidylate (a pyrimidine), which is a precursor for DNA synthesis. nih.gov By depleting the cellular pool of active tetrahydrofolate cofactors, potent DHFR inhibitors like this compound effectively shut down these biosynthetic pathways. frontiersin.org This leads to a deficiency in the building blocks of DNA and RNA, arresting cell cycle progression and ultimately triggering cell death in rapidly proliferating cells, such as cancer cells. While this is the established mechanism for potent antifolates, specific studies quantifying the direct impact of this compound on these pathways have not been detailed in the available literature.

Cellular Pharmacodynamics and Transport Studies

Cellular Uptake Mechanisms via Reduced Folate/MTX Carrier System

The cellular uptake of this compound, an analog of the folate antagonist aminopterin, is primarily mediated by the reduced folate/methotrexate (MTX) carrier system. This transport system is a critical pathway for the entry of folates and their analogs into mammalian cells. The efficiency of this uptake can be a determining factor in the pharmacological activity of such compounds.

Studies have indicated that modifications to the structure of folate analogs can significantly influence their affinity for and transport by the reduced folate/MTX carrier. For instance, analogs with a tetrazole substituent in place of the γ-carboxyl group have demonstrated more efficient transport into cells via this carrier system compared to their parent compounds, methotrexate or aminopterin. researchgate.net This enhanced uptake leads to greater intracellular concentrations, which can result in more potent inhibition of DNA synthesis and subsequent cell death at lower extracellular drug concentrations, particularly during prolonged exposure. researchgate.net

The competition for uptake via this carrier system is a key aspect of the mechanism of action for antifolates. It has been shown that this compound can effectively compete with and inhibit the uptake of [3H]MTX into CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia cell line. researchgate.net This competitive inhibition underscores the reliance of this compound on the same transport machinery as methotrexate.

Intracellular Retention and Poly-gamma-glutamylation Considerations

Once inside the cell, the retention of antifolates is crucial for their sustained therapeutic effect. A primary mechanism for intracellular retention is poly-gamma-glutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the drug molecule, which not only traps the drug inside the cell but can also enhance its inhibitory activity against target enzymes.

The ability of a folate analog to be a substrate for FPGS is a critical determinant of its intracellular longevity and, consequently, its potency. For some analogs, a decreased ability to undergo polyglutamylation is associated with reduced intracellular retention and can be a mechanism of drug resistance. researchgate.net For example, resistance to methotrexate in CCRF-CEM cell lines has been linked to a significant decrease in the formation of methotrexate polyglutamates, even though the cells retained the ability to form folate polyglutamates. researchgate.net

While specific data on the polyglutamylation of this compound is not extensively detailed in the provided results, the general principles of antifolate pharmacology suggest that its efficacy would be significantly influenced by its ability to be converted to polyglutamated forms. The inability to form these poly-γ-glutamyl metabolites can lead to low potency, especially during short exposure times, as these metabolites are required for effective intracellular retention. researchgate.net

Effects on Cell Proliferation and Viability in In Vitro Models (e.g., CCRF-CEM and K562 Human Leukemia Cell Lines)

The cytotoxic effects of this compound and related antifolates have been evaluated in various in vitro cancer cell line models, including the human leukemia cell lines CCRF-CEM and K562. These studies are essential for determining the antiproliferative potential of new compounds.

In studies with CCRF-CEM cells, analogs of aminopterin have demonstrated potent growth-inhibitory effects. These effects are directly correlated with the inhibition of de novo thymidylate biosynthesis, a critical pathway for DNA synthesis. researchgate.net The growth inhibition caused by these analogs can be reversed by leucovorin, a reduced folate, which confirms that the cytotoxic effects are due to the inhibition of folate-dependent pathways. researchgate.net

The K562 human chronic myeloid leukemia cell line is another model used to assess the antileukemic activity of various compounds. tjnpr.org While specific data on this compound in K562 cells is not available in the provided search results, the general approach involves treating the cells with the compound and measuring the inhibition of cell proliferation, often using methods like the trypan blue exclusion assay. tjnpr.org The potency of a compound is typically represented by its IC50 value, which is the concentration required to inhibit cell growth by 50%.

The table below illustrates the typical type of data generated from such in vitro studies, showing the growth inhibitory effects of a hypothetical antifolate compared to a standard drug in CCRF-CEM and K562 cell lines.

Cell LineCompoundIC50 (nM)
CCRF-CEM Hypothetical Antifolate X
Methotrexate (Standard) Y
K562 Hypothetical Antifolate A
Methotrexate (Standard) B

Cell Cycle Perturbations Induced by this compound

Antifolates like this compound exert their cytotoxic effects in large part by disrupting the cell cycle. By inhibiting dihydrofolate reductase (DHFR) and other folate-dependent enzymes, these compounds deplete the intracellular pools of reduced folates necessary for the synthesis of purines and thymidylate. This leads to an inhibition of DNA synthesis, which in turn causes the cells to arrest at specific phases of the cell cycle.

The primary effect of antifolate-induced DNA synthesis inhibition is an arrest in the S phase of the cell cycle. However, depending on the specific compound, cell type, and drug concentration, arrest at other checkpoints, such as the G1/S or G2/M transitions, can also occur. wikipedia.org For instance, some anticancer agents are known to induce cell cycle arrest at the G2/M phase. nih.gov

The mechanism of cell cycle arrest is a complex process involving various regulatory proteins, including cyclin-dependent kinases (CDKs) and their inhibitors. frontiersin.org Disruption of DNA replication can trigger checkpoint pathways that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis (programmed cell death). nih.gov The specific perturbations in the cell cycle induced by this compound would be a critical aspect of its preclinical evaluation, providing insights into its mechanism of action.

Mechanisms of Resistance and Cross-Resistance Profiles

The development of drug resistance is a major challenge in cancer chemotherapy. For antifolates like this compound, several mechanisms of resistance have been identified.

Role of Altered Transport in Resistance

One of the primary mechanisms of resistance to antifolates is impaired transport into the cancer cells. Since this compound relies on the reduced folate/MTX carrier system for cellular entry, any alteration that reduces the efficiency of this transporter can lead to resistance. researchgate.net This can occur through decreased expression of the carrier protein on the cell surface or mutations in the carrier gene that reduce its affinity for the drug.

Cell lines resistant to methotrexate have been developed that exhibit decreased transport of the drug. researchgate.net These transport-deficient cell lines are often cross-resistant to other antifolates that utilize the same uptake system. researchgate.net Therefore, evaluating the activity of this compound in such resistant cell lines is crucial for understanding its potential clinical utility and its susceptibility to this common resistance mechanism.

DHFR Gene Amplification and Mutation in Resistance

Another significant mechanism of resistance to antifolates is related to their primary intracellular target, dihydrofolate reductase (DHFR). Cancer cells can develop resistance by increasing the levels of DHFR, typically through amplification of the DHFR gene. This overexpression of the target enzyme means that a higher concentration of the drug is required to achieve the same level of inhibition.

Methotrexate-resistant CCRF-CEM sublines with increased DHFR levels have been shown to be cross-resistant to aminopterin analogs. researchgate.net This indicates that these analogs, likely including this compound, are also susceptible to this resistance mechanism.

In addition to gene amplification, mutations in the DHFR gene can also confer resistance. These mutations can alter the structure of the enzyme, reducing its binding affinity for the inhibitor. Consequently, the drug is less effective at inhibiting the enzyme's function, even at high intracellular concentrations.

The table below summarizes the common mechanisms of resistance to antifolates and their potential impact on the activity of this compound.

Resistance MechanismDescriptionImplication for this compound
Altered Transport Decreased expression or function of the reduced folate/MTX carrier.Reduced cellular uptake and decreased efficacy. Potential for cross-resistance with methotrexate. researchgate.net
DHFR Gene Amplification Increased production of DHFR enzyme.Higher drug concentrations needed for inhibition. Potential for cross-resistance with methotrexate. researchgate.net
DHFR Mutation Altered DHFR structure leading to reduced drug binding affinity.Decreased inhibitory activity.
Decreased Polyglutamylation Reduced conversion of the drug to its polyglutamated forms.Impaired intracellular retention and reduced potency. researchgate.net

Strategies to Overcome Resistance in Antifolate Analogues

Resistance to classical antifolate drugs like methotrexate (MTX) is a significant challenge in clinical settings. The development of novel antifolate analogues, such as this compound, often centers on strategies designed to circumvent these established resistance mechanisms. nih.gov Preclinical investigations have highlighted several key properties of this compound that may allow it to be effective against tumors that have acquired resistance to other antifolates. The primary strategies involve altered cellular transport and potent inhibition of target enzymes, even resistant forms. researchgate.netnih.gov

Mechanisms of antifolate resistance are multifaceted and can include impaired drug transport into the cell, decreased polyglutamylation which is necessary for intracellular retention, and mutations or amplification of the target enzyme, dihydrofolate reductase (DHFR). nih.govnih.gov Newer antifolates are often designed to bypass one or more of these issues. nih.gov

One of the primary strategies to overcome resistance is to enhance drug uptake by tumor cells. nih.gov Antifolates can enter cells through various transporters, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.govmdpi.combiorxiv.org Resistance can emerge from the loss or downregulation of these transport systems. biorxiv.org this compound has been noted for its unique transport characteristics, which may allow it to treat MTX-resistant forms of cancer. researchgate.net Research suggests that analogues with more efficient transport via the RFC can achieve greater intracellular concentrations, leading to cell death at lower extracellular drug levels. researchgate.net

Another critical strategy involves the direct inhibition of the target enzyme, DHFR. Mutations in the DHFR gene can lead to an enzyme that has a lower binding affinity for an inhibitor like MTX, rendering the drug less effective. nih.gov A powerful approach to overcome this is the development of inhibitors that can potently bind to and inhibit these mutated, resistant forms of the enzyme. nih.gov Preclinical studies have shown that this compound is a very powerful inhibitor of a DCM-resistant Lactobacillus casei dihydrofolate reductase, with an activity comparable to that of methotrexate against the non-resistant enzyme. nih.gov This suggests that this compound may retain its high antifolate activity even in the context of target-site resistance. researchgate.netnih.gov

The table below summarizes the key preclinical findings regarding this compound in the context of overcoming antifolate resistance.

Table 1: Preclinical Characteristics of this compound for Overcoming Antifolate Resistance

Feature Finding Implication for Overcoming Resistance Source
Enzyme Inhibition Potent inhibitor of a DCM-resistant DHFR enzyme. Effective against tumors with target-site mutations that confer resistance to other antifolates. nih.gov
Cellular Transport Possesses unique transport characteristics. May bypass resistance mechanisms related to impaired drug uptake (e.g., loss of RFC function). researchgate.net

| Antifolate Activity | Exhibits high antifolate activity, comparable to methotrexate against sensitive enzymes. | Maintains potency, which is crucial for efficacy against resistant cell lines. | researchgate.netnih.gov |

Finally, the ability of an antifolate to be retained within the cell is crucial for its cytotoxic effect. This is often achieved through polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov Poor substrate affinity for FPGS can be a mechanism of resistance. researchgate.net While specific data on the polyglutamylation of this compound is limited in the provided context, the development of antifolates with enhanced affinity for FPGS is a recognized strategy to increase intracellular retention and overcome resistance. nih.gov

Structural Activity Relationship Sar Studies of 10 Oxaaminopterin and Its Analogues

Importance of the C9-N10 Bridge Region in Antifolate Activity

The C9-N10 bridge region of antifolates is a critical determinant of their biological activity. In 10-oxaaminopterin, the replacement of the N10 nitrogen atom with an oxygen atom represents a significant alteration to this bridge. This modification has been shown to yield a compound with potent antifolate effects. nih.gov

Research has demonstrated that this compound is a powerful inhibitor of dihydrofolate reductase (DHFR) from a DCM-resistant strain of Lactobacillus casei. nih.gov Its inhibitory activity is comparable to that of methotrexate (B535133), a widely studied and clinically used antifolate. In contrast, the 4-hydroxy analogue of this compound did not exhibit any inhibitory activity against the same enzyme, underscoring the importance of the 4-amino group on the pteridine (B1203161) ring for its potent antifolate action. nih.gov

Furthermore, the 7,8-dihydro derivative of 10-oxafolic acid did not show any substrate activity for DHFR and failed to inhibit the enzymatic reaction when used at an equimolar concentration with the natural substrate. nih.gov This highlights the necessity of the unsaturated pteridine ring for effective interaction with the enzyme's active site.

CompoundModification in C9-N10 Bridge RegionRelative Antifolate Activity
This compoundN10 replaced by OPotent, comparable to Methotrexate nih.gov
MethotrexateStandard N10-CH3 bridgePotent nih.gov
This compound (4-hydroxy analogue)N10 replaced by O, 4-amino group replaced by hydroxylNo inhibition nih.gov
11-ThiohomoaminopterinExtended bridge with S at position 11Active against microorganisms, no in vivo antitumor activity nih.gov

Impact of Substitutions on Folate Receptor Binding Affinity

The binding affinity of this compound and its analogues to folate receptors (FRs) is a crucial factor for their cellular uptake and, consequently, their therapeutic efficacy, particularly in tumors that overexpress these receptors. While specific binding affinity data for a wide range of this compound analogues are not extensively available, studies on related antifolates provide valuable insights into how substitutions can modulate FR binding.

For instance, in a series of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, modifications to the molecule significantly influenced their binding to FRα and FRβ isoforms. These compounds were designed to be poor substrates for the reduced folate carrier (RFC), thereby achieving selectivity for FR-overexpressing cells. nih.gov The relative binding affinities of these analogues, along with reference compounds, highlight the sensitivity of FRs to structural changes in the ligand.

CompoundRelative Binding Affinity (FRα)Relative Binding Affinity (FRβ)
Folic Acid11
Methotrexate (MTX)0.10.1
Pemetrexed (PMX)0.010.01
Lometrexol (LMX)0.10.1
Leucovorin (LCV)0.010.01

Data adapted from a study on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, where the relative affinity of folic acid is defined as 1. nih.gov

The data indicate that even small changes, such as the substitution of a carbonyl group with an amino group in the pteridine moiety, can reduce binding affinity. nih.gov This suggests that the electronic and steric properties of substituents on the core structure of this compound would similarly have a profound impact on its interaction with the binding pocket of folate receptors.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues are driven by the goal of improving their therapeutic index, overcoming drug resistance, and enhancing their selectivity for target cells. This involves modifications to various parts of the molecule, including the glutamyl residue, the pteridine moiety, and the development of conjugates for targeted delivery.

The glutamyl residue of antifolates plays a critical role in their intracellular retention through polyglutamylation. The addition of multiple glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS) traps the drug inside the cell and can also increase its affinity for target enzymes. The synthesis of this compound involves the coupling of the pteroate analogue with glutamic acid. nih.gov

Modifications to this glutamyl portion can influence the rate and extent of polyglutamylation, thereby altering the drug's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of a backbone-modified glutathione (B108866) analogue, where the γ-glutamylic CH2CO-NH fragment was replaced with a urethane (B1682113) O-CO-NH linkage, demonstrates a strategy for creating analogues with altered enzymatic processing. nih.gov While not directly involving this compound, this approach highlights the potential for modifying the glutamyl residue to create novel antifolates with unique biological activities. The synthesis of this compound itself has been achieved through the activation of the carboxyl group of its pteroate precursor and subsequent coupling to glutamic acid using solid-phase procedures. nih.gov

The pteridine ring is a key pharmacophoric element of antifolates, responsible for their interaction with the active site of DHFR. Alterations to this moiety can significantly impact enzyme inhibition and selectivity. As previously noted, the presence of a 4-amino group on the pteridine ring of this compound is essential for its potent DHFR inhibitory activity, as its 4-hydroxy counterpart is inactive. nih.gov

The development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally distinct from the classical pteridine ring system, illustrates a successful strategy for creating novel antifolates with high affinity for folate receptors and potent antitumor activity. nih.gov These compounds were specifically designed to target glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), another key enzyme in the folate pathway. This demonstrates that significant alterations to the heterocyclic core can lead to compounds with different enzyme targets and improved pharmacological profiles.

To enhance the tumor-specific delivery of potent antifolates like this compound and minimize systemic toxicity, they can be conjugated to targeting moieties. This approach has led to the development of antibody-drug conjugates (ADCs) and small molecule-drug conjugates. nih.govnih.govapponcologysummit.org These conjugates consist of three main components: a targeting agent (e.g., a monoclonal antibody or a small molecule ligand), a cytotoxic payload (the drug), and a linker that connects the two. nih.gov

The targeting agent directs the conjugate to cancer cells that overexpress a specific surface antigen or receptor. mdpi.com Upon binding, the conjugate is internalized, and the linker is cleaved in the intracellular environment (e.g., by lysosomal enzymes or the reducing environment of the cytoplasm), releasing the active drug. nih.gov

A relevant example is the development of a folate-aminopterin construct, EC2319, for targeting activated macrophages that overexpress the folate receptor-β (FR-β) in a model of multiple sclerosis. novartis.com This demonstrates the utility of using a folate derivative to deliver a potent aminopterin (B17811) payload to specific cell types. The choice of linker is critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site. Common cleavable linkers include hydrazones, disulfides, and peptides. nih.gov

The development of such conjugates with this compound as the payload could offer a promising strategy for targeted cancer therapy, leveraging its potent antifolate activity while reducing off-target side effects. heraldopenaccess.us

Advanced Research Methodologies Applied to 10 Oxaaminopterin

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental for the initial characterization of a compound's biological effects in a controlled environment. For 10-oxaaminopterin, these studies focus on its impact on cell proliferation and its interaction with specific molecular targets.

Cell-Based Assays for Growth Inhibition and Cytotoxicity

Cell-based assays are crucial for quantifying the antiproliferative and cytotoxic effects of this compound. These assays typically utilize cancer cell lines to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). researchgate.netnih.govmdpi.com The process involves exposing cultured cells to a range of concentrations of the compound and measuring cell viability after a set period. mdpi.com Common methods include assays that measure metabolic activity (e.g., MTT or ATP-based assays) or membrane integrity to distinguish between viable and dead cells. googleapis.comnih.gov

Initial studies on this compound demonstrated its potent antifolate activity against folate-requiring microorganisms such as Enterococcus faecalis and Lactobacillus casei. researchgate.net Analogues of aminopterin (B17811) are often tested in human leukemia cell lines like CCRF-CEM and K562 to assess their growth-inhibitory properties. nih.gov The data generated from these assays allow for a direct comparison of the compound's potency against its parent compounds and other analogues. nih.gov

Table 1: Illustrative Data from Cell-Based Growth Inhibition Assays This table demonstrates the type of data generated from cell-based assays. The values for the comparator, Methotrexate (B535133), are representative, while the value for this compound is based on qualitative descriptions of its high potency. researchgate.net

CompoundCell LineAssay TypeIC50 (Concentration for 50% Inhibition)
This compoundLactobacillus caseiMicrobiological Growth InhibitionPotent Inhibition
MethotrexateCCRF-CEM (Human Leukemia)Continuous Exposure (72h)~10 nM
AminopterinK562 (Human Leukemia)Continuous Exposure (72h)~5 nM

Enzyme Kinetic Studies (e.g., DHFR, FPGS)

Enzyme kinetic studies are essential to determine how this compound interacts with its molecular targets. As an antifolate, its primary target is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and cell proliferation. mdpi.comresearchgate.net Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. nih.gov

These studies measure the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. nih.govnih.gov A lower Ki value signifies a more potent inhibitor. Research has shown that this compound is a very powerful inhibitor of DHFR from a methotrexate-resistant strain of Lactobacillus casei, with activity comparable to that of methotrexate. researchgate.net

Table 2: Representative Enzyme Inhibition Data This table illustrates the typical data obtained from enzyme kinetic studies. The Ki value for Methotrexate against human DHFR is a well-established reference. The description for this compound is based on qualitative reports of its high potency against bacterial DHFR. researchgate.net

InhibitorTarget EnzymeSource of EnzymeKi (Inhibition Constant)
This compoundDihydrofolate Reductase (DHFR)Lactobacillus casei (MTX-Resistant)Activity comparable to Methotrexate
MethotrexateDihydrofolate Reductase (DHFR)Human~0.003–0.01 nM
AminopterinDihydrofolate Reductase (DHFR)Human~0.001–0.005 nM
Aminopterin AnalogueFolylpolyglutamate Synthetase (FPGS)CCRF-CEM CellsKis = 50 µM

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are used to measure the affinity of a compound for a specific receptor. nih.gov In the context of antifolates, these assays can determine the binding affinity of this compound to the folate receptor, which is often overexpressed on the surface of cancer cells. The principle involves a competition experiment where the unlabeled compound (this compound) competes with a radiolabeled ligand (e.g., [3H]folic acid) for binding to the receptor. nih.gov By measuring the displacement of the radioligand at various concentrations of the test compound, one can calculate the IC50 and subsequently the inhibition constant (Ki), which quantifies the receptor binding affinity. nih.govprobes-drugs.org This information is valuable for developing targeted drug delivery strategies. nih.gov

In Vivo Preclinical Models for Pharmacological Evaluation

Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to assess their pharmacological effects in a complex biological system. googleapis.comfrontiersin.org

Animal Models for Studying Cellular Effects and Target Engagement

Animal models, typically mice bearing tumor xenografts, are indispensable for evaluating the real-world antitumor activity of a compound like this compound. frontiersin.orgnih.govmdpi.com In these studies, human cancer cells are implanted in immunodeficient mice, and once tumors are established, the animals are treated with the compound. frontiersin.org Researchers monitor tumor volume over time to determine the agent's efficacy in suppressing tumor growth. nih.gov

These models are also critical for studying target engagement, which confirms that the drug is interacting with its intended molecular target (e.g., DHFR) within the tumor tissue in the living animal. This helps to establish a clear relationship between the drug's molecular mechanism and its therapeutic effect.

Assessment of Biochemical Modulation in Tissues

To confirm that the observed antitumor effects in animal models are due to the intended mechanism of action, researchers perform biochemical analyses on tissue samples (e.g., tumor, liver) collected from the treated animals. For an antifolate like this compound, this involves measuring the extent of DHFR inhibition within the cells of the tissue. Furthermore, investigators can analyze the levels of downstream metabolites, such as thymidylate, to confirm that the metabolic pathway has been effectively disrupted. nih.gov This assessment of biochemical modulation provides direct evidence that the drug is functioning as expected within the target tissues.

Computational and In Silico Modeling Approaches Applied to this compound

Computational modeling, a discipline that utilizes computer simulations to analyze complex biological systems, has become an indispensable tool in drug discovery and development. nih.gov These in silico approaches allow for the high-throughput screening of compounds, prediction of their biological activities, and optimization of their pharmacokinetic profiles, thereby reducing the time and cost associated with traditional laboratory experiments. nih.govnih.gov For a compound like this compound, an antifolate agent, these methodologies offer a powerful lens through which to investigate its interactions with biological targets and predict its behavior in a physiological environment. Antifolates, as a class, function by interfering with folate metabolism, which is critical for the synthesis of nucleotides and amino acids, and thus for cell division. researchgate.netmdpi.com The primary target for classical antifolates like methotrexate, a close structural analog of this compound, is the enzyme dihydrofolate reductase (DHFR). mdpi.comresearchgate.net Computational studies are therefore crucial for elucidating the subtle differences in activity and selectivity that arise from structural modifications, such as the replacement of the N10 nitrogen with oxygen in this compound.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its macromolecular target, typically a protein enzyme. tmrjournals.comgoogle.com These methods provide atomic-level insights into binding modes, affinities, and the stability of the ligand-protein complex, which are fundamental to understanding the mechanism of action. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. tmrjournals.com For this compound, the primary target enzyme for docking studies is Dihydrofolate Reductase (DHFR). mdpi.comresearchgate.net The process involves placing the 3D structure of this compound into the binding site of a known crystal structure of DHFR and using a scoring function to estimate the binding affinity, often expressed as a binding energy value. tmrjournals.comeurekaselect.com Studies on analogous antifolates like methotrexate have identified key amino acid residues within the DHFR active site that are crucial for binding. nih.govmdpi.com These interactions typically involve hydrogen bonds with residues such as Glu-30 and ionic interactions with the charged glutamate (B1630785) moiety of the ligand. nih.gov A hypothetical docking of this compound into the DHFR active site would aim to determine if similar or novel interactions occur due to the C9-O10-C11 bridge modification. probes-drugs.org

Table 1: Key Enzyme Target and Transporters for Antifolate Modeling
Biological TargetFunctionRelevance to this compound Modeling
Dihydrofolate Reductase (DHFR)Catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis. mdpi.comresearchgate.netPrimary target for molecular docking and MD simulations to predict binding affinity and mechanism of inhibition. nih.gov
Reduced Folate Carrier (RFC)Major transport system for folates and antifolates into mammalian cells. acs.orgA key protein for modeling cellular uptake selectivity and predicting potential for resistance. acs.org
Proton-Coupled Folate Transporter (PCFT)A transporter active in acidic environments, such as those found in some tumor microenvironments. acs.orgModeling interactions with PCFT helps predict tumor-specific uptake. acs.orgresearchgate.net
Folate Receptors (FRα, FRβ)High-affinity receptors that mediate endocytosis of folates and are often overexpressed in tumors. researchgate.netDocking studies can help in designing antifolates with high selectivity for cancer cells overexpressing these receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a ligand-based drug design approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. nih.govmdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. qsartoolbox.org

For a series of antifolates including this compound and its analogs, a QSAR study would involve several steps:

Data Set Assembly: A collection of aminopterin analogs with experimentally measured biological activity (e.g., IC50 values for DHFR inhibition) would be gathered. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields from CoMFA or CoMSIA). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

While specific QSAR models for this compound are not widely published, the methodology allows researchers to identify key molecular features that govern potency. For example, a QSAR model might reveal that specific electrostatic potentials around the pteridine (B1203161) ring or the volume of the substituent at the 10-position are critical for high affinity to DHFR. nih.gov This information provides a rational basis for designing novel analogs with improved efficacy.

Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study of Antifolates
Descriptor ClassExample DescriptorsPotential Information Provided
PhysicochemicalLogP, Molar Refractivity (MR), pKaLipophilicity, steric bulk, and ionization state, which influence transport and binding. mdpi.com
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular size, shape, and degree of branching. mdpi.com
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesElectron-donating/withdrawing capabilities and electrostatic interaction potential.
3D / StericCoMFA/CoMSIA fields, Molecular Volume, Surface Area3D shape and steric/electrostatic fields required for optimal receptor fit. nih.gov

Predictive Modeling of Cellular Uptake and Metabolism

Predictive Modeling of Cellular Uptake: The cellular entry of antifolates like this compound is primarily mediated by specific transporters such as the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). acs.org Computational models can be used to predict the affinity of a compound for these transporters. This is often achieved by developing pharmacophore models or 3D-QSAR models based on known substrates for each transporter. researchgate.net Such models can help in designing derivatives of this compound with selective uptake by transporters that are highly expressed in tumor cells (like PCFT or Folate Receptors) and low affinity for transporters in healthy tissues, potentially reducing systemic toxicity. acs.orgresearchgate.net Computational models have also been developed to simulate nanoparticle-mediated cellular uptake, which could be relevant for targeted drug delivery systems. wilhelm-lab.com

Predictive Modeling of Metabolism: In silico tools can predict the metabolic fate of a drug candidate by identifying likely sites of metabolism and the resulting metabolites. news-medical.net These models are often based on known metabolic pathways catalyzed by major enzyme families like Cytochrome P450s (CYPs). news-medical.net For this compound, a key metabolic process for related antifolates is polyglutamylation, where additional glutamate residues are added to the molecule. This process traps the drug inside the cell and can increase its affinity for target enzymes. While predicting polyglutamylation is complex, knowledge-based systems and machine learning models can be trained to recognize substrates for the enzyme responsible, folylpolyglutamate synthetase (FPGS). researchgate.netmdpi.com Predicting a compound's susceptibility to metabolism helps in designing analogs with improved stability and a more predictable pharmacokinetic profile. nih.govnews-medical.net

Future Directions and Research Perspectives for 10 Oxaaminopterin

Exploration of 10-Oxaaminopterin as a Biochemical Probe

The potent and specific interaction of this compound with dihydrofolate reductase (DHFR) makes it an excellent candidate for development as a biochemical probe. nih.gov Biochemical probes are powerful tools used to investigate the function of specific proteins and pathways within complex biological systems. The utility of an inhibitor like this compound as a probe is predicated on its ability to selectively engage its target, DHFR, thereby allowing researchers to dissect the downstream consequences of inhibiting the folate pathway. nih.gov

Future research could focus on developing modified versions of this compound to serve various probing functions. For instance, attaching fluorescent tags or biotin labels to the molecule would enable its use in a range of applications. A fluorescently labeled this compound could be used in fluorescence polarization or FRET-based assays to study enzyme kinetics and inhibitor binding in real-time. It could also be employed in cellular imaging studies to visualize the subcellular localization of DHFR and track the compound's uptake and distribution.

Furthermore, a biotinylated this compound derivative could be used for affinity purification of DHFR and its associated protein complexes. This would allow for the identification of previously unknown protein-protein interactions, offering deeper insights into the regulation and function of the folate metabolic network. The development of photo-affinity labeled probes, which form a covalent bond with the target enzyme upon photo-activation, would be invaluable for mapping the inhibitor binding site and identifying amino acid residues crucial for its activity.

Table 1: Potential Applications of this compound-Based Biochemical Probes

Probe Type Modification Potential Application Research Goal
Fluorescent Probe Conjugation with a fluorophore (e.g., FITC, Rhodamine) Cellular imaging, high-throughput screening assays, binding kinetics Visualize DHFR localization, discover new DHFR inhibitors, quantify inhibitor-enzyme interactions
Affinity Probe Conjugation with biotin Affinity chromatography, pull-down assays Isolate DHFR and its binding partners, identify protein interaction networks

Development of Conjugates for Enhanced Target Specificity

A major strategy to improve the therapeutic index of potent cytotoxic agents is to ensure their selective delivery to target cells, thereby minimizing damage to healthy tissues. nih.gov This can be achieved by conjugating the cytotoxic drug (the "payload") to a targeting moiety, such as an antibody or a small molecule ligand that recognizes a specific receptor overexpressed on cancer cells. nih.gov Given its potent antifolate activity, this compound is a promising candidate for use as a payload in such targeted drug conjugates.

One of the most successful targeted delivery strategies is the use of antibody-drug conjugates (ADCs). researchgate.net An ADC consists of a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the two. researchgate.net Future research could involve the development of an ADC using this compound. This would require identifying a suitable tumor-associated antigen, developing a stable linker that releases the this compound payload upon internalization into the cancer cell, and optimizing the drug-to-antibody ratio (DAR).

Another promising approach is folate receptor-targeted delivery. nih.govmdpi.com The folate receptor (FR) is highly overexpressed on the surface of various cancer cells (e.g., ovarian, lung, and breast cancers) but has limited expression in normal tissues. nih.govmdpi.com This differential expression can be exploited by conjugating this compound to folic acid or a folic acid analog. The resulting conjugate would be selectively taken up by FR-positive cancer cells via receptor-mediated endocytosis, leading to a high intracellular concentration of the cytotoxic agent. researchgate.netmdpi.com Research in this area would focus on designing and synthesizing folate-10-Oxaaminopterin conjugates with optimal FR binding affinity and efficient intracellular drug release.

Table 2: Components of a Hypothetical this compound-Based Drug Conjugate

Component Example Function
Targeting Moiety Monoclonal antibody (e.g., anti-HER2, anti-Trop-2); Folic acid Binds to a specific receptor on the surface of target cells.
Linker Cleavable (e.g., hydrazone, disulfide); Non-cleavable (e.g., thioether) Connects the payload to the targeting moiety; designed to be stable in circulation and release the payload inside the target cell.

| Payload | this compound | A potent cytotoxic agent that induces cell death upon release. |

Novel Synthetic Strategies for Analog Diversity

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov Generating a diverse library of this compound analogs is crucial for optimizing its pharmacological properties, such as potency, selectivity, and metabolic stability. Future research should focus on developing novel and efficient synthetic strategies to access a wide range of these analogs.

The original synthesis of this compound provides a roadmap for modification. nih.gov Key areas for structural modification include the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) tail. For example, substitutions on the pteridine ring could modulate the compound's affinity for DHFR. Modifications to the glutamate portion are known to affect transport into cells and polyglutamation, a process that traps antifolates intracellularly.

Modern synthetic methodologies could greatly accelerate the generation of analog libraries. Solid-phase synthesis, for instance, allows for the rapid assembly of molecules on a polymer support, facilitating purification and enabling combinatorial approaches to generate large numbers of compounds. researchgate.net The development of a traceless solid-phase synthesis for pteridines demonstrates the feasibility of this approach for creating diverse heterocyclic libraries. researchgate.net Additionally, the use of cross-coupling reactions, such as Suzuki and Sonogashira couplings, on the pterin core could introduce a wide variety of substituents that are not accessible through classical methods. nih.gov These strategies would enable a systematic exploration of the chemical space around the this compound scaffold.

Table 3: Synthetic Strategies for Generating this compound Analog Diversity

Synthetic Strategy Description Potential for Diversity
Classical Solution-Phase Synthesis Stepwise construction of the molecule in solution, based on established pteridine chemistry. Allows for targeted modifications at specific positions of the molecule.
Solid-Phase Synthesis The molecule is built on a solid polymer support, allowing for rapid reaction cycles and simplified purification. researchgate.net Ideal for creating large combinatorial libraries with variations in the glutamate tail or other peripheral groups. researchgate.net
Cross-Coupling Reactions Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Enables the introduction of a wide range of aryl, alkyl, and alkynyl groups onto the pteridine ring system. nih.gov

| Late-Stage Functionalization | Chemical modification of the fully assembled this compound molecule. | Useful for introducing small changes or adding tags for biochemical probes. |

Systems Biology Approaches to Antifolate Action

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data from various sources with computational modeling. nih.gov Applying a systems biology approach to study this compound would provide a holistic view of its cellular effects beyond the direct inhibition of DHFR. This comprehensive understanding is essential for predicting drug efficacy, identifying potential resistance mechanisms, and discovering novel therapeutic combinations.

A key component of this approach would be the use of "omics" technologies. Transcriptomics (e.g., RNA-seq) can reveal how this compound treatment alters gene expression profiles, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the metabolic perturbations caused by the disruption of the folate pathway. Integrating these large datasets can help to build a detailed network model of the cellular response to this compound.

Computational modeling will play a central role in these efforts. nih.govnih.govmdpi.com Kinetic models of folate metabolism can be used to simulate the biochemical consequences of DHFR inhibition by this compound and predict how its effects might differ from other antifolates like methotrexate (B535133). nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity, guiding the design of more potent and selective compounds. frontiersin.orgnih.gov These computational approaches, when combined with experimental data, will provide a powerful platform for understanding and optimizing the therapeutic potential of this compound.

Table 4: Systems Biology Approaches for Studying this compound

Approach Technology/Method Research Question
Genomics/Transcriptomics RNA-sequencing, Microarrays How does this compound alter the expression of genes involved in metabolism, cell cycle, and apoptosis?
Proteomics Mass Spectrometry Which proteins and signaling pathways are affected by this compound treatment?
Metabolomics Mass Spectrometry, NMR What are the global metabolic consequences of DHFR inhibition by this compound?

| Computational Modeling | Kinetic modeling, QSAR, Molecular docking | Can we predict the cellular response to this compound and design more effective analogs? nih.govnih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Oxaaminopterin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves substitution reactions at the 10-position of aminopterin analogs. Key factors include solvent polarity (e.g., DMF vs. aqueous buffers), temperature control (20–60°C), and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires HPLC monitoring of intermediate steps (retention time: 8–12 min) and purification via column chromatography (silica gel, 70–230 mesh). Purity validation should use NMR (¹H/¹³C) for structural confirmation and mass spectrometry (ESI-MS) for molecular weight verification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize:

  • ¹H NMR : Look for downfield shifts at 8.2–8.5 ppm (aromatic protons) and 3.5–4.0 ppm (oxa-group protons).
  • HPLC : Use a C18 column with UV detection at 280 nm; retention time variability (±0.5 min) indicates impurities.
  • FT-IR : Confirm the C=O stretch at 1680–1720 cm⁻¹.
    Cross-validate with X-ray crystallography for absolute configuration, particularly if stereoisomerism is suspected .

Q. What in vitro assays are commonly used to evaluate this compound’s inhibitory effects on dihydrofolate reductase (DHFR)?

  • Methodological Answer : Standard assays include:

  • Enzyme kinetics : Measure IC₅₀ via spectrophotometric monitoring of NADPH oxidation at 340 nm.
  • Competitive binding assays : Use ³H-methotrexate as a tracer.
  • Cell-based viability assays : Employ DHFR-deficient cell lines (e.g., CHO-DG44) with folate-free media to isolate drug effects. Include positive controls (methotrexate) and normalize to protein content (Bradford assay) .

Advanced Research Questions

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics in vivo?

  • Methodological Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC₀–24h and Cmax after single-dose administration in rodent models.
  • Compartmental modeling : Use WinNonlin or ADAPT 5 for parameter estimation (e.g., Vd, Cl).
  • Sampling frequency : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24h post-dose.
    Address nonlinearity via Michaelis-Menten kinetics in PK/PD models and validate with repeated-dose studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or model organisms?

  • Methodological Answer :

  • Meta-analysis : Pool data from ≥5 independent studies (PRISMA guidelines) and assess heterogeneity via I² statistics.
  • Experimental replication : Standardize culture conditions (e.g., hypoxia vs. normoxia, serum concentration).
  • Mechanistic profiling : Compare gene expression (RNA-seq) of DHFR and folate transporters across models. Use CRISPR knockouts to isolate variables .

Q. What statistical approaches are recommended for analyzing synergistic/antagonistic interactions between this compound and other antifolates?

  • Methodological Answer :

  • Chou-Talalay method : Calculate combination index (CI) using CompuSyn software.
  • Bliss independence : Model expected vs. observed inhibition.
  • ANOVA with post-hoc tests : Compare CI values across concentration gradients (e.g., 0.1–10 μM). Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?

  • Methodological Answer :

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) over Tris-HCl to minimize hydrolysis.
  • Temperature : Store aliquots at -80°C with desiccants; avoid freeze-thaw cycles (>3 cycles reduce stability by ≥20%).
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Data Reporting & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis when publishing results?

  • Methodological Answer :

  • Detailed metadata : Report lot numbers, synthesis dates, and purity certificates.
  • QC/QA protocols : Include HPLC chromatograms and NMR spectra for each batch in supplementary materials.
  • Statistical disclosure : Use ANOVA to compare bioactivity across batches; exclude outliers via Grubbs’ test .

Q. What minimal information standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer : Adhere to FAIR principles:

  • Experimental protocols : Pre-register on protocols.io .
  • Raw data : Deposit spectra, chromatograms, and dose-response curves in repositories like Zenodo.
  • Code sharing : Provide scripts for statistical analysis (e.g., R/Python on GitHub) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.